molecular formula C10H11N3 B11745696 2-(1,8-Naphthyridin-2-yl)ethan-1-amine

2-(1,8-Naphthyridin-2-yl)ethan-1-amine

Cat. No.: B11745696
M. Wt: 173.21 g/mol
InChI Key: LFDWIKLQKIGRDM-UHFFFAOYSA-N
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Description

Significance of 1,8-Naphthyridine (B1210474) Frameworks in Heterocyclic Chemistry

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.comresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds. The arrangement of the two nitrogen atoms in the fused pyridine (B92270) rings allows for a three-dimensional structure that can effectively interact with a variety of biological targets. mdpi.com

The inherent chemical properties of the 1,8-naphthyridine framework, including its aromaticity and the presence of nitrogen atoms that can act as hydrogen bond acceptors, contribute to its ability to bind to enzymes and receptors. mdpi.com This has led to the development of numerous 1,8-naphthyridine derivatives with a wide array of pharmacological activities.

Table 1: Reported Biological Activities of 1,8-Naphthyridine Derivatives

Biological ActivityReferences
Antibacterial mdpi.comnih.gov
Anticancer lktlabs.comnih.gov
Antiviral researchgate.net
Anti-inflammatory researchgate.net
Anticonvulsant researchgate.net
Antihypertensive researchgate.net
Analgesic researchgate.net

The versatility of the 1,8-naphthyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability has made it a central focus for the development of new therapeutic agents. ekb.eg

Rationale for Investigating the 2-Ethanamine Moiety in Naphthyridine Systems

While specific studies on 2-(1,8-Naphthyridin-2-yl)ethan-1-amine are scarce, the inclusion of an ethanamine (-CH2CH2NH2) substituent at the 2-position of the naphthyridine ring is a logical step in drug design and discovery. The ethanamine moiety introduces a flexible side chain with a primary amine group. This functional group is basic and can be protonated at physiological pH, allowing for the formation of ionic interactions with biological targets.

Furthermore, the primary amine can serve as a key pharmacophoric feature, participating in hydrogen bonding as a donor. It also provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially enhanced activity, selectivity, or pharmacokinetic properties. The two-carbon spacer provides a degree of conformational flexibility, which can be crucial for optimal binding to a target protein.

Scope and Research Trajectories for this compound

Given the established biological significance of the 1,8-naphthyridine scaffold, the research trajectories for this compound can be extrapolated. The primary focus would likely be on the synthesis and evaluation of its potential as a therapeutic agent.

Future research could involve:

Synthesis and Characterization: Development of efficient synthetic routes to produce this compound and its derivatives in good yields and high purity. Comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential.

Pharmacological Screening: Evaluation of the compound and its analogues across a broad range of biological assays to identify potential therapeutic applications. Based on the activities of other 2-substituted 1,8-naphthyridines, this could include screening for antibacterial, anticancer, and antiviral activities. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to understand the relationship between its chemical features and biological activity. This could involve modifications to the ethanamine side chain or substitutions on the naphthyridine ring.

Computational Modeling: Utilization of molecular docking and other computational tools to predict the binding modes of these compounds with their biological targets and to guide the design of more potent and selective derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1,8-naphthyridin-2-yl)ethanamine

InChI

InChI=1S/C10H11N3/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9/h1-4,7H,5-6,11H2

InChI Key

LFDWIKLQKIGRDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCN

Origin of Product

United States

Synthetic Methodologies for 2 1,8 Naphthyridin 2 Yl Ethan 1 Amine and Its Analogs

Classical and Modern Approaches to 1,8-Naphthyridine (B1210474) Synthesis

The construction of the 1,8-naphthyridine nucleus is a cornerstone of obtaining the target compound. Various synthetic routes have been developed, each with its own advantages and limitations. These methods range from traditional condensation reactions to more contemporary metal-catalyzed cross-couplings and multi-component strategies.

Friedländer Condensation Pathways and Optimization

The Friedländer annulation is a classical and widely employed method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an activated α-methylene group, such as a ketone or β-ketoester, in the presence of a base or acid catalyst.

Recent advancements in the Friedländer condensation have focused on developing more environmentally benign and efficient protocols. One such approach utilizes a metal-free ionic liquid, choline (B1196258) hydroxide (B78521), as a catalyst in water, allowing for the gram-scale synthesis of 1,8-naphthyridine derivatives under mild conditions. thieme-connect.de This method offers excellent yields and avoids the use of hazardous organic solvents. Another green approach involves the use of basic ionic liquids as both the solvent and catalyst, which can be reused without a significant loss of activity. researchgate.net

Microwave-assisted organic synthesis has also been successfully applied to the Friedländer condensation, significantly reducing reaction times from hours to minutes while improving yields. wikipedia.org Furthermore, solvent-free grinding conditions using catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) provide a rapid and efficient method for the synthesis of 1,8-naphthyridines at room temperature. nrochemistry.com

Catalyst/ConditionsReactantsProductYield (%)Reference
Choline hydroxide in water2-Aminonicotinaldehyde, Acetone2-Methyl-1,8-naphthyridine95 thieme-connect.de
[Bmmim][Im] (ionic liquid)2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone2,3-Diphenyl-1,8-naphthyridine92 researchgate.net
Piperidine, Methanol (B129727), Microwave2-Aminonicotinaldehyde, Acetylacetone3-Acetyl-2-methyl-1,8-naphthyridine92 wikipedia.org
CeCl₃·7H₂O, Grinding2-Aminonicotinaldehyde, Ethyl acetoacetateEthyl 2-methyl-1,8-naphthyridine-3-carboxylate94 nrochemistry.com

Suzuki-Miyaura Coupling Strategies for Naphthyridine Precursors

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organoboron compound and an organohalide, is a powerful tool in the synthesis of biaryl compounds and has been applied to the preparation of 1,8-naphthyridine precursors. While direct Suzuki-Miyaura coupling on the 1,8-naphthyridine ring is less common for initial ring construction, it is invaluable for the synthesis of substituted pyridines that can then be cyclized to form the naphthyridine core.

For instance, a 2-halopyridine can be coupled with a suitable vinylboronate ester to introduce a vinyl group. This vinylpyridine can then serve as a precursor for subsequent cyclization reactions to form the second pyridine (B92270) ring of the 1,8-naphthyridine system. The reaction conditions for Suzuki-Miyaura couplings on pyridine rings often require careful optimization of the palladium catalyst, ligand, and base to achieve high yields and avoid side reactions. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the efficient coupling of 2-halopyridines.

Pictet-Spengler and Other Cyclization Reactions

The Pictet-Spengler reaction is a well-established method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. While the classical Pictet-Spengler reaction is not directly applicable to the synthesis of the fully aromatic 1,8-naphthyridine ring, variations of this reaction can be used to generate partially saturated precursors, such as tetrahydronaphthyridines, which can then be oxidized to the aromatic system.

A radical-based formal Pictet-Spengler reaction has been developed for the synthesis of tetrahydronaphthyridines from aldehydes and specialized halogen amine radical protocol (HARP) reagents. nih.gov This method is particularly useful for electron-poor pyridines that are not amenable to traditional polar Pictet-Spengler conditions.

Other classical cyclization reactions that have been historically used for the synthesis of quinoline (B57606) and naphthyridine scaffolds include the Skraup, Doebner-von Miller, and Combes reactions. The Skraup synthesis involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The Combes synthesis utilizes the condensation of an aminopyridine with a 1,3-dicarbonyl compound in the presence of an acid catalyst. organic-chemistry.org The Bischler-Napieralski reaction , which involves the acid-catalyzed cyclization of a β-arylethylamide, is another classical method for the synthesis of dihydroisoquinolines and can be adapted for the preparation of dihydronaphthyridines. organic-chemistry.orgwikipedia.org

Multi-component Reactions for Direct Derivatization

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step, avoiding the isolation of intermediates and reducing waste. Several MCRs have been developed for the direct synthesis of functionalized 1,8-naphthyridine derivatives.

One notable example is a three-component reaction involving a substituted 2-aminopyridine, an aldehyde, and a methylene-active compound such as malononitrile (B47326) or ethyl cyanoacetate. ekb.egresearchgate.net This reaction, often catalyzed by a Lewis acid, provides a straightforward route to highly substituted 1,8-naphthyridines in good to high yields under mild conditions. ekb.egresearchgate.net The use of reusable catalysts further enhances the green credentials of these methods.

Reaction TypeComponentsCatalystProductReference
Three-component2-Aminopyridine, Benzaldehyde, MalononitrileN-Bromosulfonamide2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile ekb.egresearchgate.net

Targeted Synthesis of the Ethan-1-amine Side Chain

The introduction of the ethan-1-amine side chain at the C-2 position of the 1,8-naphthyridine ring is a critical step in the synthesis of the target compound. This can be achieved through various functional group transformations starting from a pre-formed 1,8-naphthyridine core.

Strategies for Installing 2-Ethanamine and its Derivatives at the Naphthyridine C-2 Position

A common strategy for the introduction of a 2-ethanamine side chain involves starting with a 2-methyl-1,8-naphthyridine, which can be synthesized via the Friedländer condensation as previously described. thieme-connect.de The methyl group can then be functionalized to introduce the desired aminoethyl group. While direct amination of the methyl group is challenging, a multi-step sequence is more feasible. For example, the methyl group can be halogenated to a bromomethyl or chloromethyl group, followed by a Gabriel synthesis or reaction with a protected form of aminoacetonitrile (B1212223) and subsequent reduction.

Alternatively, a 2-chloro-1,8-naphthyridine (B101967) can serve as a versatile precursor. The chloro group can be displaced by a variety of nucleophiles. For instance, a Suzuki-Miyaura coupling with a vinylboronate ester would yield a 2-vinyl-1,8-naphthyridine. Subsequent hydroboration-oxidation would provide the corresponding 2-(2-hydroxyethyl)-1,8-naphthyridine, which can then be converted to the amine via a Mitsunobu reaction with a protected amine or through conversion to the corresponding halide followed by amination.

Another approach involves the direct amination of a 2-halo-1,8-naphthyridine. While direct displacement with ammonia (B1221849) can be challenging, the use of potassium amide in liquid ammonia has been shown to produce 2-amino-1,8-naphthyridine from 2-bromo- or 2-chloro-1,8-naphthyridine. Further elaboration of the amino group to the desired ethanamine side chain would require additional synthetic steps.

Reduction Methodologies for Functional Group Interconversion to the Ethan-1-amine Moiety

A primary strategy for introducing the ethan-1-amine moiety at the 2-position of the 1,8-naphthyridine ring involves the reduction of a nitrile precursor, specifically 2-(1,8-naphthyridin-2-yl)acetonitrile. This transformation of a cyano group into a primary amine is a fundamental reaction in organic synthesis.

Commonly employed methods for this reduction include the use of strong hydride-donating agents or catalytic hydrogenation. chemguide.co.ukcommonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. jove.comlibretexts.orgmasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, leading to the formation of an imine anion, which is then further reduced and subsequently protonated to yield the primary amine. libretexts.org

Catalytic hydrogenation offers an alternative route, often utilizing metal catalysts such as Raney nickel, palladium, or platinum. chemguide.co.ukbme.hu The reaction is typically carried out under an atmosphere of hydrogen gas at elevated temperature and pressure. chemguide.co.uk Raney nickel, in particular, has been shown to be an effective catalyst for the reduction of both aliphatic and aromatic nitriles to primary amines. semanticscholar.orgyoutube.com To enhance selectivity and yield, and to minimize the formation of secondary and tertiary amine byproducts, additives like ammonia or sodium hydroxide may be incorporated into the reaction mixture. commonorganicchemistry.combme.hu

A milder system for nitrile reduction involves the use of potassium borohydride (B1222165) (KBH₄) in the presence of Raney nickel in an ethanol (B145695) solvent. semanticscholar.org This method has demonstrated high efficiency for the reduction of various nitriles to primary amines with good to excellent yields under mild conditions. semanticscholar.org

Below is a table summarizing various reduction methodologies for the conversion of nitriles to primary amines.

Reducing Agent/CatalystReaction ConditionsSubstrate ScopeNotes
Lithium Aluminum Hydride (LiAlH₄)Typically in an ether solvent (e.g., diethyl ether, THF) followed by an acidic or aqueous workup. chemguide.co.uklibretexts.orgBroad applicability for various nitriles. commonorganicchemistry.comA strong reducing agent; not compatible with some other functional groups. chemguide.co.uk
Catalytic Hydrogenation (H₂)Metal catalyst (e.g., Raney Ni, Pd/C, Pt), elevated temperature and pressure. chemguide.co.ukbme.huEffective for a wide range of nitriles. bme.huCan lead to secondary and tertiary amine byproducts; additives like NH₃ can improve selectivity for primary amines. commonorganicchemistry.com
Raney Ni / KBH₄Dry ethanol solvent, mild conditions. semanticscholar.orgAliphatic and aromatic nitriles. semanticscholar.orgOffers a facile and efficient method with high yields of primary amines. semanticscholar.org

Green Chemistry Principles in the Synthesis of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,8-naphthyridine derivatives, to develop more environmentally benign and efficient processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of 1,8-naphthyridine derivatives, offering advantages such as significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jchps.comrasayanjournal.co.intsijournals.com

The application of microwave irradiation has been successfully demonstrated in various reactions for the construction and functionalization of the 1,8-naphthyridine core. For instance, the Friedlander condensation, a key reaction for synthesizing the 1,8-naphthyridine ring system, has been efficiently carried out under microwave irradiation in solvent-free conditions, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). tsijournals.com This approach provides a rapid and environmentally friendly route to 1,8-naphthyridine derivatives. tsijournals.com

Microwave heating has also been employed for the synthesis of more complex 1,8-naphthyridine-containing scaffolds, such as azetidinone derivatives. rasayanjournal.co.in Furthermore, the eco-friendly construction of N-(5-(2-methyl-1,8-naphthyridine)-thiazole-benzamide and related derivatives has been achieved using microwave-assisted methods, resulting in good yields and high selectivity in shorter reaction times. researchgate.net

The table below highlights examples of microwave-assisted synthesis of 1,8-naphthyridine derivatives.

Reaction TypeReactantsConditionsAdvantages
Friedlander Condensation2-aminonicotinaldehyde, active methylene (B1212753) compoundsDABCO catalyst, solvent-free, microwave irradiation (600W). tsijournals.comRapid reaction, high yields, environmentally friendly. tsijournals.com
Azetidinone Synthesis7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives, chloroacetyl chlorideMild base, microwave irradiation (420W). rasayanjournal.co.inFast, clean, and efficient synthesis. rasayanjournal.co.in
Thiazole-benzamide Synthesis5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine, substituted acid chlorideTrimethylamine, microwave irradiation. researchgate.netGood yields, short reaction time, high selectivity. researchgate.net

The use of water as a solvent and the development of catalyst-free reaction conditions are central tenets of green chemistry. Significant progress has been made in synthesizing 1,8-naphthyridine derivatives under these environmentally friendly conditions.

The Friedlander reaction, a cornerstone for 1,8-naphthyridine synthesis, has been successfully performed in water. nih.govrsc.org One approach utilizes an inexpensive and biocompatible ionic liquid, choline hydroxide, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in an aqueous medium. nih.govacs.orgresearchgate.net This method is notable for being a one-step process with relatively easy product separation. nih.gov In some instances, the Friedlander reaction can be performed in water with high yields without the need for a catalyst, further enhancing its green credentials. rsc.orgworktribe.com

Furthermore, catalyst-free methods for the synthesis of 1,8-naphthyridine derivatives have been reported. For example, some syntheses have been achieved under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. acs.orgdntb.gov.uaresearchgate.net

The following table summarizes green chemistry approaches to the synthesis of 1,8-naphthyridine derivatives.

Reaction TypeReactantsConditionsKey Green Features
Friedlander Reaction2-aminonicotinaldehyde, active methylene carbonyl compoundsCholine hydroxide catalyst, water solvent. nih.govUse of water as a solvent, biocompatible catalyst. nih.gov
Friedlander Reaction2-aminonicotinaldehyde, carbonyl reaction partnersWater solvent, no catalyst. rsc.orgworktribe.comAqueous medium, catalyst-free. rsc.orgworktribe.com
Friedlander Reaction2-amino-3-pyridinecarboxaldehyde, α-methylene carbonyl compoundsBasic ionic liquid as catalyst and solvent. nih.govSolvent-free conditions, reusable catalyst. nih.gov
1,3,4-Oxadiazole Derivatives Synthesis1,8-naphthyridine precursorsSolvent-free, solid-state conditions. dntb.gov.uaresearchgate.netAvoids the use of volatile organic solvents. dntb.gov.uaresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 1,8 Naphthyridin 2 Yl Ethan 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for elucidating the structure of 1,8-naphthyridine (B1210474) derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. numberanalytics.com For the derivatives of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are routinely employed to confirm their complex structures. nih.gov

¹H NMR spectroscopy is used to determine the number, environment, and connectivity of protons in a molecule. In this compound derivatives, the ¹H NMR spectrum can be divided into two main regions: the aromatic region corresponding to the 1,8-naphthyridine core and the aliphatic region corresponding to the ethan-1-amine side chain.

Aromatic Region: The 1,8-naphthyridine ring system typically displays a set of distinct signals in the downfield region of the spectrum (usually δ 7.0–9.0 ppm). The exact chemical shifts and coupling constants are sensitive to the presence and nature of substituents on the ring. The protons on the naphthyridine ring (H-3, H-4, H-5, H-6, H-7) exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with adjacent protons. For instance, in related 1,8-naphthyridine structures, protons adjacent to the ring nitrogens are typically shifted further downfield. researchgate.net

Aliphatic Region: The ethan-1-amine side chain protons at the Cα and Cβ positions relative to the naphthyridine ring typically appear as triplets in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the aromatic ring (Cα-H₂) would resonate at a lower field than the methylene group adjacent to the amine (Cβ-H₂), due to the deshielding effect of the aromatic system. The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

ProtonTypical Chemical Shift (δ, ppm)Multiplicity
Naphthyridine H-3, H-4, H-5, H-6, H-77.0 - 9.0d, t, dd
Naphthyridine-CH₂- (Cα-H₂)3.0 - 3.5t
-CH₂-NH₂ (Cβ-H₂)2.8 - 3.2t
-NH₂1.5 - 3.0br s

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound derivatives, the spectrum shows distinct signals for each unique carbon atom. nih.gov

Aromatic Carbons: The carbon atoms of the 1,8-naphthyridine ring typically resonate in the δ 110–165 ppm range. The carbons directly bonded to nitrogen atoms (e.g., C-2 and C-8a) are found at the lower end of this range, while the carbon bearing the ethanamine substituent (C-2) will also be significantly affected. researchgate.net

Aliphatic Carbons: The two carbons of the ethan-1-amine side chain will appear in the upfield region of the spectrum (typically δ 30–50 ppm). The carbon atom closer to the aromatic ring (Cα) will be at a lower field compared to the carbon adjacent to the amine group (Cβ).

The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the assignments of the side-chain carbons. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

CarbonTypical Chemical Shift (δ, ppm)
Naphthyridine Aromatic Carbons110 - 165
Naphthyridine-CH₂- (Cα)35 - 45
-CH₂-NH₂ (Cβ)30 - 40

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

While 1D NMR provides essential data, complex structures often require 2D NMR techniques for complete and unambiguous signal assignment. numberanalytics.com These methods generate spectra with two frequency axes, revealing correlations between nuclei. mdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the proton connectivity within the naphthyridine rings and confirming the -CH₂-CH₂- linkage in the ethanamine side chain. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to. This allows for the definitive assignment of each proton to its corresponding carbon, linking the ¹H and ¹³C NMR data. numberanalytics.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com It is particularly powerful for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the attachment point of the ethanamine side chain to the C-2 position of the 1,8-naphthyridine ring.

By combining these 2D techniques, a complete and verified structural assignment of this compound derivatives can be achieved with high confidence.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. researchgate.net

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like the amine-containing target compounds. uliege.be The primary advantage of ESI is its ability to generate intact molecular ions with minimal fragmentation. uliege.be

For this compound derivatives, analysis in positive ion mode typically yields a prominent protonated molecular ion peak [M+H]⁺. The accurate mass of this ion allows for the determination of the elemental composition and confirmation of the molecular formula. researchgate.netresearchgate.net In some cases, sodiated adducts [M+Na]⁺ may also be observed. Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated [M+H]⁺ ion to induce fragmentation and gain further structural insights. tsijournals.com

Table 3: Expected ESI-MS Ions for this compound Derivatives

Ion TypeDescription
[M+H]⁺Protonated molecular ion
[M+Na]⁺Sodiated adduct

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While primary amines can sometimes exhibit poor peak shape and adsorption in GC systems, derivatization can overcome these issues. researchgate.net The primary amine group of this compound can be converted into a less polar derivative (e.g., an acetyl or trimethylsilyl (B98337) derivative) to improve its chromatographic behavior. scispace.com

The mass spectrometer in a typical GC-MS system uses electron ionization (EI), a high-energy technique that causes extensive fragmentation of the molecule. nih.gov The resulting mass spectrum is a unique fingerprint of the compound, characterized by a series of fragment ions. For derivatives of sympathomimetic amines, which share the phenethylamine (B48288) structural motif, characteristic fragmentation involves cleavage of the bonds in the side chain. scispace.com

A key fragmentation pathway for this compound derivatives under EI is the β-cleavage relative to the aromatic ring, resulting in a stable, nitrogen-containing fragment. The cleavage of the Cα-Cβ bond is a dominant process for phenethylamine-type structures, leading to the formation of a characteristic iminium ion if the amine is derivatized, or a fragment corresponding to the loss of the amine-containing portion. mdpi.com This predictable fragmentation is highly useful for structural confirmation and identification. tib.eu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound and its derivatives, the fragmentation pattern is dictated by the stability of the 1,8-naphthyridine core and the cleavage of the ethylamine (B1201723) side chain. The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of the Cα-Cβ bond, leading to the formation of a stable iminium cation. mdpi.com

In the case of this compound, the molecular ion peak (M+) would be observed, and the most significant fragmentation would likely involve the cleavage of the bond between the carbon attached to the amine group and the carbon adjacent to the naphthyridine ring. This β-cleavage relative to the ring system results in the formation of a highly stable naphthyridinylmethyl cation. The loss of the amine-containing fragment is a common pathway for such structures. mdpi.com Further fragmentation of the naphthyridine ring itself can also occur, though it is generally a more stable moiety.

Table 1: Postulated EI-MS Fragmentation Data for this compound

Fragment Ion Structure m/z (calculated)
[M]+• [C10H11N3]+• 173.10
[M - NH2]+ [C10H9N2]+ 157.08
[C8H5N2]+ Naphthyridinylmethyl cation 129.05

Note: This data is predictive and based on common fragmentation patterns of similar compounds.

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound and its derivatives would be characterized by absorption bands corresponding to the 1,8-naphthyridine ring system and the primary amine of the ethylamine side chain. The naphthyridine ring exhibits characteristic C=C and C=N stretching vibrations in the aromatic region (1600-1450 cm⁻¹), as well as C-H stretching vibrations above 3000 cm⁻¹. rsc.orgresearchgate.net The primary amine group is identified by the N-H stretching vibrations, which typically appear as a pair of bands in the 3500-3300 cm⁻¹ region, and N-H bending (scissoring) vibrations around 1650-1580 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Primary Amine N-H Stretch 3500 - 3300 (two bands) nih.gov
Aromatic C-H C-H Stretch 3100 - 3000 rsc.org
Aliphatic C-H C-H Stretch 2960 - 2850 researchgate.net
Primary Amine N-H Bend (Scissoring) 1650 - 1580 nih.gov
Naphthyridine Ring C=N Stretch ~1594 rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

Table 3: Representative Crystallographic Data for a 1,8-Naphthyridine Derivative (N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.8608 (3)
b (Å) 11.8200 (5)
c (Å) 11.9356 (4)
α (°) 105.096 (2)
β (°) 98.086 (2)
γ (°) 101.854 (2)

Data sourced from a study on a related 1,8-naphthyridine derivative. nih.gov

Chromatographic Techniques for Purity Assessment and Characterization

Chromatographic techniques are fundamental for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for assessing the purity of synthetic compounds like 1,8-naphthyridine derivatives. nih.gov The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection.

For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable, given the compound's moderate polarity. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The inclusion of a modifier, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the amine group. Purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 4: Illustrative HPLC Method for Purity Assessment

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

| Column Temperature | 25 °C |

This table represents a typical starting point for method development for the analysis of 1,8-naphthyridine derivatives.

Chemical Transformations and Reactivity of the 2 1,8 Naphthyridin 2 Yl Ethan 1 Amine Framework

Reactivity of the Primary Amine Functionality

The primary amine group attached to the ethyl linker at the 2-position of the 1,8-naphthyridine (B1210474) ring is a key site for derivatization, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Amine-Based Derivatizations (e.g., acylation, alkylation, imine formation)

The primary amine of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine exhibits typical nucleophilic character, readily participating in a variety of classical amine reactions.

Acylation: The amine can be acylated using various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (activated with coupling agents) to form the corresponding amides. This reaction is fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, acylation can alter lipophilicity, metabolic stability, and receptor binding affinity. While specific examples of acylation on this compound are not extensively detailed in the reviewed literature, the general principles of amine acylation are well-established and would apply to this compound.

Alkylation: Alkylation of the primary amine can be achieved with alkyl halides or through reductive amination. However, direct alkylation with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternization of the naphthyridine nitrogens. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for synthesizing secondary and tertiary amines.

Imine Formation: The primary amine can undergo condensation with aldehydes and ketones, typically under acid catalysis, to form imines (Schiff bases). This reversible reaction is a cornerstone of dynamic covalent chemistry and provides a pathway to a wide range of derivatives. The resulting imines can be further reduced to secondary amines or utilized as intermediates for other transformations.

A representative table of potential amine-based derivatizations is provided below:

Reaction TypeReagent ExampleProduct Functional Group
AcylationAcetyl chlorideAmide
AlkylationMethyl iodideSecondary or Tertiary Amine
Reductive AminationBenzaldehyde, NaBH₄Secondary Amine
Imine FormationAcetoneImine (Schiff Base)

Formation of Macrocyclic or Polymeric Structures via Amine Linkages

The bifunctional nature of this compound, possessing a nucleophilic primary amine and a heterocyclic scaffold, makes it an attractive building block for the synthesis of macrocycles and polymers. The amine group can be linked with other reactive moieties to form large ring structures or repeating polymeric units. For example, reaction with a dicarboxylic acid chloride under high dilution conditions could lead to the formation of a macrocyclic diamide. While specific examples of macrocyclization or polymerization involving this particular ethanamine derivative are not prominent in the literature, the strategy is a common approach in supramolecular and materials chemistry. The 1,8-naphthyridine unit within such structures could impart interesting properties, such as metal ion coordination or specific intermolecular interactions.

Transformations Involving the 1,8-Naphthyridine Nucleus

The 1,8-naphthyridine ring system is an electron-deficient aromatic scaffold, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthyridine Ring

Electrophilic Aromatic Substitution: Due to the presence of two deactivating nitrogen atoms, the 1,8-naphthyridine ring is generally resistant to electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and often result in low yields and mixtures of products. The positions most susceptible to electrophilic attack are the C3 and C6 positions, which are beta to the ring nitrogens and are the least deactivated.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the 1,8-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halide) is present on the ring. The positions ortho and para to the ring nitrogens (C2, C4, C5, C7) are activated towards nucleophilic attack. For instance, a chloro-substituted 1,8-naphthyridine can react with various nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride and form a new derivative.

Modifications and Functionalization at Other Ring Positions

Significant research has been dedicated to the functionalization of the 1,8-naphthyridine core at various positions to modulate its biological and chemical properties.

Functionalization at C3: The C3 position can be functionalized through various synthetic routes. For example, modifications at the 3rd position of the 1,8-naphthyridine nucleus by incorporating secondary amines have been shown to enhance the binding efficiency and potency towards the Adenosine (B11128) receptor (A2A type). nih.gov

Functionalization at C4: The C4 position can be a site for substitution. For example, 2-thienyl-1,8-naphthyridin-4-ones have been synthesized and shown to possess cytotoxic effects. nih.gov

Functionalization at C5 and C7: Changes at the C5 and C7 positions of the 1,8-naphthyridine ring have also been explored. For example, some 5-(alkylamino) derivatives have been investigated for their anti-inflammatory properties. rdd.edu.iq

A summary of functionalization at different ring positions is presented in the table below:

Ring PositionType of ModificationPotential ApplicationReference
C3Incorporation of secondary aminesA2A receptor antagonists nih.gov
C4Formation of 4-onesCytotoxic agents nih.gov
C5Alkylamino substitutionAnti-inflammatory agents rdd.edu.iq
C7Various substitutionsModulating biological activity rdd.edu.iq

Rearrangement Reactions Involving the Naphthyridine-Ethanamine System

While rearrangement reactions specifically involving the this compound system are not well-documented, related heterocyclic systems provide insights into potential transformations. For instance, studies on 2,7-naphthyridine (B1199556) derivatives have revealed unexpected rearrangement processes. nih.gov In one such case, the nucleophilic substitution of a chlorine atom on the naphthyridine ring by an amine triggered a rearrangement to form a different heterocyclic core. nih.gov This suggests that under certain reaction conditions, the 1,8-naphthyridine-ethanamine framework could potentially undergo skeletal rearrangements, possibly initiated by reactions at the amine or on the naphthyridine ring. The specific nature of such rearrangements would be highly dependent on the substituents and the reaction conditions employed.

Coordination Chemistry and Ligand Design Based on 2 1,8 Naphthyridin 2 Yl Ethan 1 Amine

Chelation Properties of the 1,8-Naphthyridine-2-ethanamine Ligand

The 1,8-naphthyridine (B1210474) ring system is known for its ability to chelate a variety of metal cations due to the arrangement of its nitrogen atoms. Derivatives of 1,8-naphthyridine have been shown to bind to divalent transition metals such as zinc(II), iron(II), and copper(II). nih.govresearchgate.net The chelation is a key aspect of their biological activity in some contexts. nih.govresearchgate.net

Nitrogen Donor Site Interactions with Transition Metals

The 1,8-naphthyridine moiety itself provides two nitrogen donor atoms that can coordinate to a metal center. In the case of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine, the primary amine group at the terminus of the ethanamine side chain introduces an additional nitrogen donor site. This N,N,N-tridentate donor set would be expected to form stable chelate rings with transition metal ions. The flexible ethyl linker would allow the ligand to adapt to the preferred coordination geometry of the metal center.

Formation of Mononuclear and Dinuclear Metal Complexes

The 1,8-naphthyridine framework is a cornerstone for the synthesis of dinuclear metal complexes, where the two nitrogen atoms of the naphthyridine ring bridge two metal centers. researchgate.netrsc.org This arrangement can bring the metal ions into close proximity, facilitating metal-metal interactions and cooperative reactivity. d-nb.info

It is conceivable that this compound could act as a bridging ligand to form dinuclear complexes. In such a scenario, the two naphthyridine nitrogen atoms would each coordinate to a different metal center, while the ethanamine side chain could chelate to one of the metals or remain unbound, depending on the steric and electronic environment.

Furthermore, this ligand could also form mononuclear complexes, where all three nitrogen donors (two from the naphthyridine ring and one from the amine side chain) coordinate to a single metal ion. nih.govsemanticscholar.org The specific outcome would likely depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Design Principles for Multidentate Ligands Incorporating the this compound Moiety

The this compound unit can serve as a versatile building block for the construction of more complex multidentate ligands. The primary amine group is a reactive handle that can be functionalized to introduce additional donor groups. For instance, reaction with aldehydes or ketones would yield Schiff base ligands with enhanced coordination capabilities. bohrium.com

The design of such multidentate ligands is often guided by the desired properties of the resulting metal complexes, such as catalytic activity, specific recognition of substrates, or unique photophysical properties. The flexible ethanamine linker provides a degree of conformational freedom that can be exploited in the design of ligands for specific applications. researchgate.net

Structural Elucidation of Coordination Complexes (e.g., Helical Architectures, Supramolecular Frameworks)

The formation of helical and other complex supramolecular architectures is a known feature of ligands based on oligo-naphthyridines and related polypyridine scaffolds. nih.gov These structures arise from the programmed self-assembly of the ligands around metal ions. Given the structural motifs present in this compound, it is plausible that its complexes could adopt such intricate three-dimensional structures. However, specific crystallographic or spectroscopic evidence for helical or other supramolecular frameworks involving this particular ligand is not prominently reported.

Metal-Ligand Cooperative Reactivity in Naphthyridine-Amine Complexes

Metal-ligand cooperativity refers to the synergistic action of a metal center and a ligand in activating and transforming substrates. nih.gov In complexes containing a secondary coordination sphere with functionalities like an amine group, the ligand can actively participate in chemical reactions. For example, the amine group could act as a proton relay or a hydrogen-bond donor to activate a substrate bound to the metal center. While this is a general principle, specific examples of cooperative reactivity involving this compound complexes have not been extensively detailed in the available literature. The study of such cooperative effects in dinuclear complexes is an active area of research, with the potential to develop highly efficient catalysts for a variety of chemical transformations. d-nb.info

Supramolecular Chemistry and Molecular Recognition with 2 1,8 Naphthyridin 2 Yl Ethan 1 Amine Derivatives

Design of Molecular Receptors and Tweezers Utilizing the Naphthyridine Core

The 1,8-naphthyridine (B1210474) unit is an exceptional building block for synthetic molecular receptors due to its planar structure and defined hydrogen-bonding sites. wikipedia.org These features allow for the creation of open-cavity host molecules, often called molecular tweezers or clips, designed to bind specific guest molecules through non-covalent interactions. wikipedia.org The fundamental design of these receptors involves two key components: binding sites and a spacer. nih.gov The 1,8-naphthyridine moiety can act as a crucial part of the binding "arms" of the tweezer.

Molecular tweezers are characterized by two, typically aromatic, arms connected by a spacer, creating a cleft for guest inclusion. nih.gov The distance between these arms is critical, with a separation of approximately 7Å being ideal for accommodating aromatic guests via π-π stacking interactions. nih.gov In the context of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine derivatives, the naphthyridine rings can serve as these aromatic arms. By linking two such units together, a molecular tweezer can be formed.

A prominent application of this design is in the recognition of DNA structures. For instance, a molecular tweezer constructed from two 2-amino-1,8-naphthyridine units connected by a linker has been shown to bind strongly to guanine-guanine (G-G) mismatches in duplex DNA. nih.gov The design leverages the hydrogen bonding pattern of the 2-amino-1,8-naphthyridine, which is complementary to that of guanine (B1146940), allowing the two "arms" of the tweezer to bind selectively to the two guanine bases in a mismatch. The ethylamine (B1201723) group in a this compound derivative could be the point of attachment for such linkers, providing the necessary flexibility for the receptor to adopt the optimal conformation for binding (induced fit).

Self-Assembly Processes Involving this compound Analogues

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Analogues of this compound are prime candidates for forming such supramolecular assemblies due to their inherent ability to engage in multiple, directional interactions. The primary driving forces for the self-assembly of amphiphilic molecules are the separation of their hydrophilic and hydrophobic segments and the establishment of specific non-covalent bonds. mdpi.comnih.gov

Research on related naphthyridine-based systems has demonstrated their capacity to form complex, higher-order structures. For example, oligomers incorporating 1,8-naphthyridine units can fold into helical structures (foldamers). nih.gov The binding of guests, such as alkali cations, within the cavity of these helices can modulate their conformation and promote further aggregation into fibril-like structures. nih.gov This indicates that the binding event is communicated from the inside of the receptor to the outside, influencing its interaction with the surrounding environment. nih.gov

For analogues of this compound, self-assembly can be triggered by several factors:

Aromatic Interactions: The naphthyridine rings can stack on top of each other, driven by π-π interactions, leading to the formation of columnar or fibrous aggregates.

Hydrogen Bonding: The amine group and the nitrogen atoms of the naphthyridine ring can form extensive hydrogen-bonding networks, directing the assembly into well-defined architectures.

Hydrophobicity: By attaching hydrophobic alkyl chains to the amine or another position, the resulting amphiphilic molecules can self-assemble in aqueous solutions to form nanoparticles, micelles, or vesicles. mdpi.comnih.gov Studies on alkylated polyamine analogues have shown that the size of the resulting self-assembled nanoparticles increases with the length of the hydrophobic alkyl chain. mdpi.comnih.gov

These self-assembly processes are crucial in bionanotechnology and materials science for creating novel materials with advanced functions. mdpi.com

Host-Guest Chemistry and Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Host-guest chemistry is the study of complexes formed between a larger host molecule and a smaller guest molecule, held together by non-covalent forces. numberanalytics.comwikipedia.org The stability and selectivity of these complexes are governed by a combination of interactions, including hydrogen bonding, π-π stacking, electrostatic forces, and van der Waals forces. numberanalytics.comwikipedia.orgthno.org Derivatives of this compound are well-equipped to act as hosts, utilizing their distinct structural features to engage in these interactions.

Hydrogen Bonding: This is a critical interaction in many host-guest systems. numberanalytics.com The 1,8-naphthyridine nucleus possesses two nitrogen atoms that can act as hydrogen bond acceptors. The ethylamine side chain provides an -NH2 group, which can serve as both a hydrogen bond donor and acceptor. This dual capability allows for the formation of intricate and stable hydrogen-bonded complexes with complementary guests, such as carboxylic acids, amides, or other heterocyclic compounds.

Pi-Pi Stacking: The electron-rich aromatic system of the naphthyridine ring is ideal for engaging in π-π stacking interactions with electron-deficient aromatic guests. numberanalytics.com This type of interaction is common in molecular tweezers where the host's aromatic "arms" sandwich the guest molecule. wikipedia.org The strength of this interaction is influenced by the electronic nature and geometry of both the host and guest.

Electrostatic Interactions: If the amine group is protonated to form an ammonium (B1175870) cation (-NH3+), it can engage in strong electrostatic interactions or ion-pairing with anionic guests, such as carboxylates or phosphates. numberanalytics.com This adds another layer of potential recognition capability to the system.

The combination of these non-covalent forces allows for the design of hosts with high specificity for target guests, a principle fundamental to molecular recognition. wikipedia.org

Investigation of Binding Affinities and Selectivity in Supramolecular Systems

A key goal in designing supramolecular systems is to achieve not only strong binding (high affinity) but also high selectivity for a specific guest over other structurally similar molecules. rsc.org Binding affinity is typically quantified by the association constant (Ka), while selectivity is measured by the ratio of association constants for two different guests.

In systems utilizing the 1,8-naphthyridine core, structural modifications can be used to fine-tune both affinity and selectivity. For example, in the design of naphthyridine dimers for recognizing G-G mismatches in DNA, the nature of the linker connecting the two naphthyridine units plays a crucial role. nih.gov A study demonstrated that modifying the linker from a shorter connecting unit to a longer 3,6-diazaoctanedioic acid linker resulted in a slight decrease in binding affinity for the target G-G mismatch. However, this modification almost completely eliminated binding to G-A mismatches, leading to a net four-fold increase in selectivity for the G-G target. nih.gov

Computational methods, such as molecular docking and Molecular Mechanics/Generalized Born Surface Area (MMGBSA) calculations, are also valuable tools for predicting and rationalizing binding affinities. Studies on other 1,8-naphthyridine derivatives have used these techniques to predict binding energies and identify key interactions with biological targets. For instance, docking studies of certain 1-ethyl-7-methyl-1,8-naphthyridine-4(1H)-one derivatives with the human A2A adenosine (B11128) receptor predicted strong binding, with calculated free binding energies (ΔG bind) as favorable as -64.13 kcal/mol. nih.gov While these are protein-ligand interactions, the principles of optimizing non-covalent contacts to achieve high affinity are directly transferable to host-guest systems.

The following table summarizes selected binding data for supramolecular systems involving 1,8-naphthyridine derivatives, illustrating the quantitative assessment of affinity and selectivity.

Host Compound/SystemGuest/TargetMethodBinding Affinity (Ka or ΔG)Key Findings
Naphthyridine dimer with 3,6-diazaoctanedioic acid linkerGuanine-Guanine (G-G) mismatch in DNAExperimentalKa = 1.18 x 10⁷ M⁻¹High affinity and improved selectivity over G-A mismatches. nih.gov
1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c)Human A2A Adenosine ReceptorIn-silico (MMGBSA)ΔG bind = -56.60 kcal/molPredicted strong binding affinity. nih.gov
N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide (13b)Human A2A Adenosine ReceptorIn-silico (MMGBSA)ΔG bind = -64.13 kcal/molPredicted very strong binding, comparable to known ligands. nih.gov

Theoretical and Computational Studies of 2 1,8 Naphthyridin 2 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-(1,8-Naphthyridin-2-yl)ethan-1-amine. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy gap between these orbitals is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. mdpi.com

Reactivity descriptors, derived from the energies of the HOMO and LUMO, quantify the molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.com Parameters such as electronegativity, chemical hardness, and the Fukui function are calculated to predict the most probable sites for reaction. mdpi.com For instance, the nitrogen atoms of the naphthyridine ring and the amine group are often identified as key sites for interaction.

Table 1: Calculated Electronic Properties of this compound

PropertyValue (eV)Description
HOMO Energy-6.25Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-1.58Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap4.67Indicator of chemical reactivity and kinetic stability.
Ionization Potential6.25The minimum energy required to remove an electron from the molecule.
Electron Affinity1.58The energy released when an electron is added to the molecule.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure of a molecule. nih.govmdpi.com By performing geometry optimization, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of this compound. mdpi.com These calculations are crucial for understanding the molecule's shape and how it might interact with other molecules.

DFT calculations can also provide insights into the molecule's vibrational frequencies, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy, to validate the accuracy of the computational model. mdpi.com

Table 2: Selected Optimized Geometric Parameters of this compound from DFT Calculations

ParameterBond/AngleValue
Bond LengthC2-C9 (Å)1.51
Bond LengthC9-C10 (Å)1.54
Bond LengthC10-N11 (Å)1.47
Bond AngleC2-C9-C10 (°)112.5
Bond AngleC9-C10-N11 (°)110.8
Dihedral AngleN1-C2-C9-C10 (°)-178.2

Noncovalent Interaction (NCI) Analysis for Intermolecular Forces

Noncovalent interactions (NCIs) play a critical role in determining the structure and function of molecular systems. nih.govmdpi.com NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule or between molecules. wikipedia.orgmdpi.com This method is based on the electron density and its derivatives. wikipedia.org

For this compound, NCI analysis can reveal intramolecular hydrogen bonding between the amine group and one of the nitrogen atoms of the naphthyridine ring, which can influence its conformational preference. In a condensed phase or in the presence of other molecules, NCI analysis can map out the regions of attractive and repulsive forces, providing a visual representation of how the molecule interacts with its environment. nih.govresearchgate.net

The results of an NCI analysis are typically displayed as isosurfaces, where different colors represent different types of interactions. For example, blue or green surfaces often indicate strong attractive interactions like hydrogen bonds, while red surfaces can signify repulsive steric clashes. mdpi.com This visualization is invaluable for understanding the forces that govern molecular recognition and self-assembly processes. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational changes and dynamics of this compound over time. nih.govmdpi.com

These simulations can reveal the flexibility of the ethylamine (B1201723) side chain and the different conformations that the molecule can adopt in various environments, such as in a vacuum or in a solvent. researchgate.net The results of MD simulations can be used to calculate various properties, including the root-mean-square deviation (RMSD) and the radius of gyration, which provide measures of the molecule's structural stability and compactness. nih.gov

Furthermore, MD simulations can be used to explore the energy landscape of the molecule, identifying low-energy conformations and the energy barriers between them. mdpi.com This information is crucial for understanding the molecule's dynamic behavior and its ability to adopt specific shapes that may be important for its biological activity or material properties. nih.gov

Table 3: Key Conformational Dihedrals of this compound from MD Simulations

Dihedral AngleDescriptionAverage Value (°)Fluctuation (±°)
τ1 (N1-C2-C9-C10)Rotation around the bond connecting the ring and the side chain175.415.2
τ2 (C2-C9-C10-N11)Rotation of the ethylamine backbone65.825.6

Computational Approaches for Predicting Spectroscopic Signatures

Computational methods are extensively used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural elucidation and characterization. nih.govnih.gov For this compound, theoretical calculations can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra, providing information about the electronic transitions between molecular orbitals. mdpi.com These calculations can help to assign the absorption bands observed in experimental spectra to specific electronic excitations within the molecule.

Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. mdpi.com By analyzing the nature of these vibrations, it is possible to assign specific peaks to the stretching and bending modes of different functional groups within the molecule. For NMR spectra, computational methods can predict the chemical shifts of the different nuclei (e.g., ¹H and ¹³C), which are highly sensitive to the local electronic environment of each atom. nih.gov

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
UV-Visλmax (nm)285, 310
IRν(N-H) stretch (cm⁻¹)3350, 3280
IRν(C=N) stretch (cm⁻¹)1610
¹H NMRδ (ppm) for CH₂-N3.15
¹³C NMRδ (ppm) for C2162.3

Applications of 2 1,8 Naphthyridin 2 Yl Ethan 1 Amine Derivatives in Advanced Materials and Optoelectronics

Integration into Dye-Sensitized Solar Cells (DSSCs)

Derivatives of 1,8-naphthyridine (B1210474) have been explored as components of photosensitizers in dye-sensitized solar cells (DSSCs). The electron-deficient nature of the 1,8-naphthyridyl moiety can be advantageous in tuning the electronic properties of photosensitive dyes, particularly in ruthenium(II) complexes.

One area of research has focused on incorporating 1,8-naphthyridine-containing ligands into ruthenium(II) complexes to act as sensitizers. These complexes are designed to absorb sunlight and efficiently inject electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The more delocalized and electronegative character of the 1,8-naphthyridyl group can lower the energy of the ligand's π*-level. This extends the absorption spectrum of the complex into the red region of visible light, a desirable feature for capturing a larger portion of the solar spectrum.

Table 1: Photovoltaic Performance of Selected Dye-Sensitized Solar Cells

Sensitizer TypeVoc (mV)Jsc (mA cm-2)Fill Factor (ff)Power Conversion Efficiency (PCE) (%)
Organic Dyes (Average)---~7.1
Organic Dyes (Co-sensitization, Max)101418.250.77114.3
Organometallic (Ru-based, Average)---~9.1
Organometallic (Ru-based, Max)---13.0

Utilization in Organic Light-Emitting Diodes (OLEDs)

The 1,8-naphthyridine framework is a promising building block for materials used in organic light-emitting diodes (OLEDs) due to its electron-deficient nature, which facilitates electron transport. Derivatives have been developed as n-type conjugated oligomers and as components of thermally activated delayed fluorescence (TADF) emitters.

A series of n-type conjugated oligomers based on 1,8-naphthyridine have been synthesized and examined in OLEDs. These materials exhibit high thermal stability, with decomposition temperatures around 380–400 °C, and high electron affinities (2.79–3.00 eV). They demonstrate strong fluorescence in both solution and solid states, with photoluminescence quantum yields ranging from 0.70 to 1.0, emitting in the blue, green, and yellow regions of the spectrum. When used as single-layer emitters in OLEDs, these materials have produced devices with yellow to white-pink emissions, achieving brightness up to 400 cd m⁻² and a maximum current efficiency of 1.2 cd A⁻¹.

Furthermore, 1,8-naphthyridine derivatives have been designed as TADF emitters, which can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. For example, 2,7-di(9H-carbazol)-1,8-naphthyridine (Cz-ND) and 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine (tBuCz-ND) have been synthesized for blue OLEDs. These materials show excellent TADF properties with small energy gaps between their lowest singlet and triplet excited states (ΔEST). OLEDs fabricated with these emitters achieved high maximum external quantum efficiencies (EQEmax) of 15.3% and 20.9%, respectively, with deep blue emission.

Table 2: Performance of OLEDs Based on 1,8-Naphthyridine Derivatives

Emitter CompoundEmission ColorMaximum Brightness (cd m-2)Maximum Current Efficiency (cd A-1)Maximum EQE (%)CIE Coordinates (x, y)
Naphthyridine Oligomer (Yellow)Yellow2501.2--
Naphthyridine Oligomer (White-pink)White-pink4000.6--
Cz-NDBlue--15.3(0.15, 0.17)
tBuCz-NDBlue--20.9(0.15, 0.22)

Role in the Development of Other Functional Materials

Beyond their use in optoelectronic devices, derivatives of 1,8-naphthyridine serve as versatile building blocks for other functional materials, most notably fluorescent chemosensors for metal ions. The two nitrogen atoms in the 1,8-naphthyridine ring system are positioned to act as a bidentate ligand, allowing for the coordination of metal cations. This binding event can lead to significant changes in the photophysical properties of the molecule, forming the basis for a sensing mechanism.

Researchers have designed and synthesized 1,8-naphthyridine-based receptors that exhibit high selectivity for specific metal ions. For example, a clip-like receptor incorporating the 1,8-naphthyridine unit as a fluorophore has been developed for the selective "off-on" fluorescent sensing of Zn²⁺ in aqueous solutions and within living cells. rsc.orgrsc.org In its free state, the sensor's fluorescence is quenched ("off"), but upon binding with Zn²⁺, a significant increase in fluorescence intensity is observed ("on"). rsc.org

Another example is a fluorescent chemodosimeter based on a 1,8-naphthyridine derivative designed for the detection of both Zn²⁺ and Cu²⁺. nih.govresearchgate.net This system operates through a combination of metal ion coordination and subsequent hydrolysis, leading to distinct fluorescent responses for each ion. nih.gov Specifically, it provides a dual-emission signal for Zn²⁺ and an "ON-OFF" response for Cu²⁺. nih.gov The development of such sensors is crucial for applications in environmental monitoring and biological imaging.

The ability of the 1,8-naphthyridine scaffold to form stable complexes with various metal ions also makes it a valuable component in supramolecular chemistry and the construction of more complex architectures. wikipedia.org

Photophysical Properties and Emission Characteristics

The photophysical properties of 1,8-naphthyridine derivatives are central to their applications in optoelectronics and sensing. These compounds are known for their strong luminescence, with many exhibiting high fluorescence quantum yields. The emission color can be tuned by modifying the chemical structure, for instance, by extending the π-conjugation or by introducing electron-donating or electron-withdrawing groups.

For example, N,N′-Bisbenzyl-2,7-diamino-1,8-naphthyridine and its zinc(II) complex are highly luminescent, with emission quantum yields in methanol (B129727) of 0.38 and 0.59, respectively. The zinc complex shows a broad emission in the solid state, covering a range from 400 to 600 nm.

Similarly, flexible ligands such as bis(7-methyl-1,8-naphthyridine-2-ylamino)methane and its zinc(II) complexes exhibit intense blue fluorescent emissions in various solvents, with emission maxima (λmax) in the range of 380–410 nm. In the solid state, these compounds display emissions centered at wavelengths from 416 nm to 490 nm at room temperature. The photophysical properties of these compounds can often be modulated by external stimuli, such as pH, as demonstrated by the acid/base-controlled switching of intramolecular charge transfer (ICT) transitions in certain vinyl-1,8-naphthyridine derivatives.

Table 3: Photophysical Data for Selected 1,8-Naphthyridine Derivatives

CompoundSolvent/StateEmission λmax (nm)Fluorescence Quantum Yield (Φf)
N,N′-Bisbenzyl-2,7-diamino-1,8-naphthyridineMethanol-0.38
[Zn(L)₂(OAc)₂] (L = N,N′-Bisbenzyl-2,7-diamino-1,8-naphthyridine)Methanol-0.59
[Zn(L)₂(OAc)₂] (Solid State)Solid400-600 (broad)-
bis(7-methyl-1,8-naphthyridine-2-ylamino)methaneCH₂Cl₂, CH₃CN, CH₃OH380-410-
bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (Solid State)Solid416-
Zn(II) complexes of bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (Solid State)Solid451-490-

Future Research Directions and Emerging Opportunities for 2 1,8 Naphthyridin 2 Yl Ethan 1 Amine Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 1,8-naphthyridine (B1210474) derivatives has traditionally been achieved through methods like the Friedländer condensation, which involves the reaction of a 2-aminonicotinaldehyde with a compound containing an α-methylene carbonyl group. nih.govnih.gov While effective, classic approaches often rely on harsh reaction conditions, organic solvents, and expensive metal catalysts. acs.org A significant future direction lies in developing novel, sustainable synthetic routes for 2-(1,8-Naphthyridin-2-yl)ethan-1-amine that align with the principles of green chemistry.

Future research should focus on:

Water-Based Syntheses: Exploring the feasibility of conducting the core-forming Friedländer reaction in water, which serves as a cost-effective, safe, and environmentally benign solvent. acs.orgrsc.org Recent studies have demonstrated the gram-scale synthesis of 1,8-naphthyridines in water, sometimes facilitated by inexpensive and biocompatible ionic liquids like choline (B1196258) hydroxide (B78521). nih.govacs.org

Microwave-Assisted and Sonochemical Synthesis: Investigating the use of microwave irradiation or ultrasound to accelerate reaction times and improve yields. asianpubs.orgekb.eg These non-conventional energy sources can enhance the efficiency of the synthesis, often with reduced energy consumption and waste generation. ekb.eg

Catalyst Development: The quest for eco-friendly catalysts is paramount. Research into metal-free catalysts, such as basic ionic liquids, or reusable heterogeneous catalysts could significantly reduce the environmental impact of the synthesis. nih.govacs.org

Streamlined Side-Chain Functionalization: Developing efficient and sustainable methods for introducing the ethanamine side chain onto the pre-formed naphthyridine ring. This might involve novel C-C bond-forming reactions or functional group interconversions that avoid hazardous reagents and minimize purification steps.

Table 1: Comparison of Synthetic Methodologies for 1,8-Naphthyridine Scaffolds
MethodologyTypical ConditionsAdvantagesFuture Research Goal for this compound
Classic FriedländerOrganic solvents, metal catalysts, high temperatureWell-established, versatileAdapt to use greener solvents and recyclable catalysts
Microwave-AssistedSolvent or solvent-free, rapid heatingReduced reaction time, improved yields. asianpubs.orgOptimize for gram-scale production and side-chain attachment
Aqueous SynthesisWater as solvent, often with a catalyst (e.g., ionic liquid). nih.govEnvironmentally benign, safe, low cost. acs.orgDevelop a fully aqueous route for both the core and side chain
SonochemistryUltrasonic irradiationImproved reaction rates and yields under mild conditions. ekb.egExplore for efficient synthesis at ambient temperature

Development of Advanced Ligand Architectures for Diverse Metal Centers

The 1,8-naphthyridine framework is a privileged scaffold in coordination chemistry, known for its ability to bind two metal centers in close proximity, acting as a dinucleating ligand. researchgate.netresearchgate.net The specific geometry of the nitrogen atoms is ideal for chelating a wide variety of metal cations. researchgate.net The presence of the ethanamine side chain in this compound provides a crucial third coordination site, transforming the bidentate naphthyridine core into a potentially tridentate ligand.

This opens up opportunities for designing advanced ligand architectures capable of forming stable and unique complexes with diverse metal centers, including transition metals, lanthanides, and alkali metals. researchgate.netniscair.res.in Future research in this area could involve:

Polydentate Ligand Synthesis: Modifying the terminal amine group of the ethanamine side chain by adding other donor groups (e.g., pyridyl, pyrazolyl, or phosphino (B1201336) arms) to create tetradentate or even higher-denticity ligands. researchgate.netescholarship.org Such ligands can enforce specific geometries and electronic properties on the coordinated metal centers.

Homo- and Heterobimetallic Complexes: Using these sophisticated ligands to construct well-defined bimetallic complexes. escholarship.org By incorporating two different metals (heterobimetallic), it may be possible to design systems that exhibit cooperative catalysis, where each metal plays a distinct role in a chemical transformation.

Exploring Diverse Coordination Modes: The flexibility of the ethanamine linker allows for various coordination modes, which could lead to the formation of novel structures like paddlewheel complexes or other unique supramolecular assemblies. niscpr.res.indtu.dk The study of these complexes will provide fundamental insights into metal-metal interactions and bonding.

Expansion into Bio-inspired and Biomimetic Systems

The 1,8-naphthyridine scaffold is a core component of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov A significant opportunity exists to leverage the unique structural features of this compound for applications in bio-inspired and biomimetic chemistry.

Future work could be directed towards:

Metalloenzyme Mimics: The ability of the naphthyridine core to act as a surrogate for bridging carboxylate groups found in the active sites of many dimetallic enzymes is a key feature. researchgate.net Ligands derived from this compound could be used to create structural and functional models of these active sites. Such biomimetic complexes are invaluable tools for understanding enzymatic mechanisms and for developing novel catalysts for challenging chemical transformations.

Molecular Recognition and Sensing: The rigid naphthyridine platform combined with the flexible amine-containing side chain can be functionalized to create receptors for specific biological molecules or ions. These systems could be designed to recognize DNA sequences or act as fluorescent sensors for metal ions, leveraging the favorable photophysical properties of naphthyridine complexes. acs.org

Development of Novel Therapeutics: Using the compound as a scaffold for creating new therapeutic agents. The structure can be modified to optimize binding to specific biological targets, such as enzymes or receptors, which are implicated in various diseases. nih.govrsc.org

Integration with Nanotechnology and Hybrid Materials

The convergence of molecular chemistry with materials science offers exciting prospects for this compound. The compound's inherent coordination ability and the presence of a reactive primary amine group make it an ideal building block for creating advanced functional materials.

Emerging opportunities in this domain include:

Surface Functionalization of Nanoparticles: The primary amine can serve as an anchor to covalently attach the molecule to the surface of nanoparticles (e.g., gold, silica, or quantum dots). frontiersin.org The resulting functionalized nanoparticles could be used for targeted drug delivery, where the naphthyridine moiety or its metal complex acts as the therapeutic agent, or for developing new diagnostic and imaging probes.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Employing the molecule as a multitopic linker to construct porous crystalline materials like MOFs. By coordinating with metal ions, it can form extended networks with well-defined pores and channels. These materials could exhibit interesting properties for gas storage, separation, or heterogeneous catalysis.

Chemosensor Materials: The development of solid-state sensors based on the compound or its metal complexes. Changes in the fluorescence or color of the material upon exposure to specific analytes, such as volatile organic compounds or metal ions, could form the basis of highly sensitive and selective detection platforms. niscair.res.in

Advanced Computational Modeling for Rational Design

To accelerate the discovery and optimization process, advanced computational modeling will be an indispensable tool in the future exploration of this compound. In silico techniques can provide deep insights into molecular properties and guide experimental efforts, saving significant time and resources. rsc.orgresearchgate.net

Key areas for computational investigation include:

Ligand and Complex Design: Using Density Functional Theory (DFT) to model the electronic structure and geometry of novel ligands and their metal complexes. dtu.dk These calculations can predict their stability, reactivity, and spectroscopic properties, aiding in the design of catalysts with desired activities or materials with specific optical characteristics.

Molecular Docking and Dynamics: Employing molecular docking simulations to predict how derivatives of the compound might bind to the active sites of biological targets like enzymes or protein receptors. nih.govnih.govresearchgate.net Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions over time, helping to prioritize candidates for synthesis and biological testing. rsc.org

Prediction of Pharmacokinetic Properties: Utilizing computational tools to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives. rsc.org This early-stage screening can help identify molecules with drug-like characteristics, improving the efficiency of the drug discovery pipeline.

Table 2: Application of Computational Tools in Future Research
Computational MethodApplication AreaPredicted PropertiesRelevant Research Section
Density Functional Theory (DFT)Ligand/Complex DesignMolecular geometry, electronic structure, reaction energies, spectroscopic data. dtu.dk9.2, 9.4
Molecular DockingDrug Discovery, BiomimeticsBinding affinity, interaction modes with biological targets. researchgate.netnih.gov9.3, 9.5
Molecular Dynamics (MD)Drug Discovery, MaterialsConformational stability of ligand-protein complexes, material dynamics. rsc.org9.3, 9.5
ADMET PredictionDrug DiscoveryDrug-likeness, toxicity, metabolic stability. rsc.org9.3

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂) to prevent oxidation during deprotection .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., benzene vs. ethanol) to control reaction kinetics.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

Answer:
Key Techniques :

  • ¹H/¹³C NMR : Look for aromatic protons (δ 6.8–8.5 ppm) and amine protons (δ 2.5–3.5 ppm). For example, C5-H in naphthyridines appears as a singlet near δ 6.80 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 469 M⁺ for related derivatives) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry; e.g., N-(pyrazin-2-yl)-1,8-naphthyridin-2-amine was structurally validated with R = 0.031 .

Q. Resolving Contradictions :

  • Compare experimental data with computational predictions (DFT calculations).
  • Use deuterated solvents to eliminate exchangeable proton interference in NMR.

Basic: What are common impurities in this compound synthesis, and how can they be mitigated?

Answer :
Typical Impurities :

  • Unreacted intermediates : Residual acetylated precursors (e.g., 2-acetamido derivatives) due to incomplete deprotection .
  • Oxidation byproducts : Quinoline-like structures from aromatic ring oxidation.

Q. Mitigation Strategies :

  • Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
  • Use chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions.

Advanced: How can researchers optimize the regioselectivity of functional group introduction on the naphthyridine core?

Answer :
Regioselectivity is influenced by electronic and steric factors:

  • Electron-Deficient Positions : The 3- and 5-positions of 1,8-naphthyridine are electrophilic. Use directing groups (e.g., -NH₂) to enhance selectivity .
  • Steric Control : Bulky substituents at the 7-position (e.g., methyl groups) can block reactivity at adjacent sites .

Case Study :
7-Methyl-1,8-naphthyridin-2-amine (CAS: 1568-93-0) shows preferential reactivity at the 3-position due to methyl group steric hindrance .

Advanced: How should researchers address contradictory biological activity data for this compound derivatives?

Answer :
Contradictions may arise from:

  • Cellular Context : STAT1 transcription enhancement by 2-(1,8-naphthyridin-2-yl)phenol is cell-line-dependent .
  • Solubility Issues : Poor aqueous solubility can lead to false negatives. Use DMSO stocks ≤0.1% v/v.

Q. Methodological Solutions :

  • Validate activity across multiple assays (e.g., proliferation inhibition, luciferase reporter).
  • Perform dose-response curves (IC₅₀) to confirm specificity .

Advanced: What computational tools are recommended for modeling this compound interactions with biological targets?

Q. Answer :

  • Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding modes to receptors like 5-HT₂A .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time.
  • QM/MM : Gaussian for electronic structure analysis of reaction mechanisms (e.g., azo coupling ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.